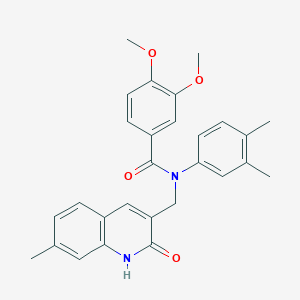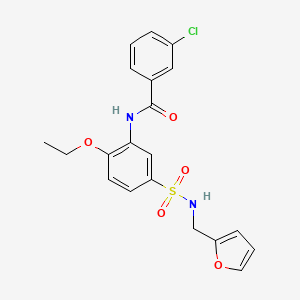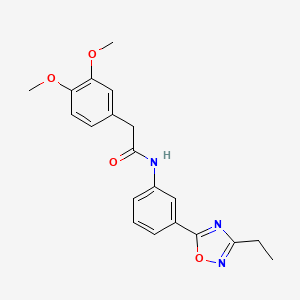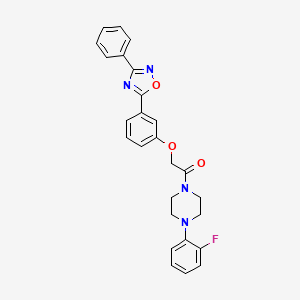
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as TOT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide interacts with DNA and RNA, leading to changes in gene expression and cellular metabolism. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to interact with proteins involved in cell signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide also exhibits excellent photophysical properties, making it an ideal candidate for bioimaging applications. However, one of the main limitations of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One potential direction is the development of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide-based organic semiconductors with improved performance for use in electronic devices. Another potential direction is the development of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide-based fluorescent probes for bioimaging with improved sensitivity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide involves the reaction of 2-bromo thiophene with 2-amino-5-methyl-1,3,4-oxadiazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with m-tolyl boronic acid to yield N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
In optoelectronics, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a fluorescent probe for bioimaging. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide exhibits excellent photophysical properties, including high quantum yield and good photostability, making it an ideal candidate for bioimaging applications.
Propiedades
IUPAC Name |
N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-6-4-7-14(12-13)18-22-20(25-23-18)15-8-2-3-9-16(15)21-19(24)17-10-5-11-26-17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKBKLXCSAHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



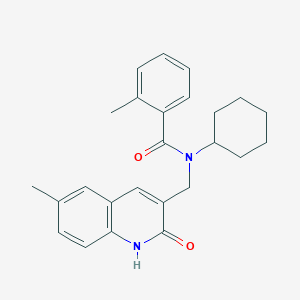

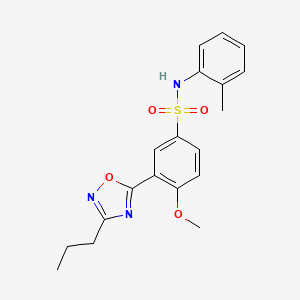
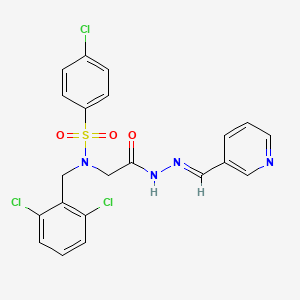


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
